molecular formula C7H8BFO2S B1446498 4-Fluoro-3-(methylthio)phenylboronic acid CAS No. 1451392-39-4

4-Fluoro-3-(methylthio)phenylboronic acid

Cat. No.: B1446498
CAS No.: 1451392-39-4
M. Wt: 186.02 g/mol
InChI Key: KCPJDAWNJZFHKI-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylthio)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(methylthio)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-fluoro-3-(methylthio)aniline.

    Borylation Reaction: The aniline derivative undergoes a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

    Hydrolysis: The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran, toluene, ethanol

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Sulfoxides and Sulfones: Formed through oxidation of the methylthio group

    Substituted Phenylboronic Acids: Formed through nucleophilic aromatic substitution

Scientific Research Applications

4-Fluoro-3-(methylthio)phenylboronic acid has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in the development of new drugs, especially in targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: Employed in the study of biological systems, such as enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylthio)phenylboronic acid is primarily related to its ability to participate in cross-coupling reactions and its reactivity towards various functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The fluoro and methylthio groups contribute to the compound’s electronic properties, influencing its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

4-Fluoro-3-(methylthio)phenylboronic acid can be compared with other similar compounds, such as:

    4-(Trifluoromethyl)phenylboronic acid: Similar in structure but with a trifluoromethyl group instead of a fluoro and methylthio group. This compound is also used in Suzuki-Miyaura coupling reactions but has different electronic properties.

    3-Fluoro-4-(methylthio)phenylboronic acid: A positional isomer with the fluoro and methylthio groups swapped. This compound may exhibit different reactivity and selectivity in chemical reactions.

    4-(Methylthio)phenylboronic acid:

The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various fields of research.

Properties

IUPAC Name

(4-fluoro-3-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPJDAWNJZFHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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